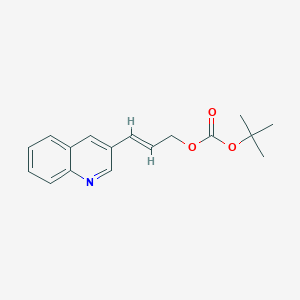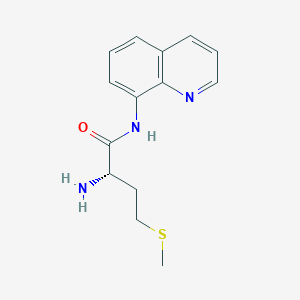
N-Methyl-N-phenyl-5-(trimethylsilyl)hex-3-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-phenyl-5-(trimethylsilyl)hex-3-enamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a trimethylsilyl group, a phenyl group, and an enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-phenyl-5-(trimethylsilyl)hex-3-enamide typically involves the reaction of N-methyl-N-phenylacetamide with a trimethylsilylating agent. One common method includes the use of trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-phenyl-5-(trimethylsilyl)hex-3-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, organometallic reagents, and other nucleophiles under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-Methyl-N-phenyl-5-(trimethylsilyl)hex-3-enamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Methyl-N-phenyl-5-(trimethylsilyl)hex-3-enamide involves its interaction with molecular targets and pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The phenyl group may interact with aromatic residues in proteins, influencing their function. The enamide moiety can participate in various chemical reactions, modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-(trimethylsilyl)trifluoroacetamide: Known for its use in gas chromatography derivatization.
N-[(Trimethylsilyl)methyl]benzylamine: Used as an intermediate in organic synthesis.
Uniqueness
N-Methyl-N-phenyl-5-(trimethylsilyl)hex-3-enamide is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both a trimethylsilyl group and a phenyl group allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C16H25NOSi |
|---|---|
Molecular Weight |
275.46 g/mol |
IUPAC Name |
(E)-N-methyl-N-phenyl-5-trimethylsilylhex-3-enamide |
InChI |
InChI=1S/C16H25NOSi/c1-14(19(3,4)5)10-9-13-16(18)17(2)15-11-7-6-8-12-15/h6-12,14H,13H2,1-5H3/b10-9+ |
InChI Key |
NTKOCUZAHZQWSW-MDZDMXLPSA-N |
Isomeric SMILES |
CC(/C=C/CC(=O)N(C)C1=CC=CC=C1)[Si](C)(C)C |
Canonical SMILES |
CC(C=CCC(=O)N(C)C1=CC=CC=C1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


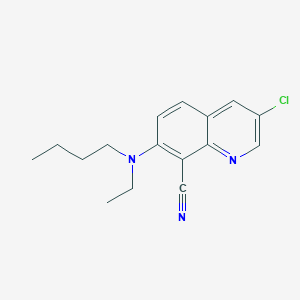

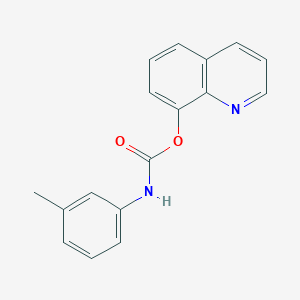
![N-Cyclopentyl-1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine](/img/structure/B11843567.png)

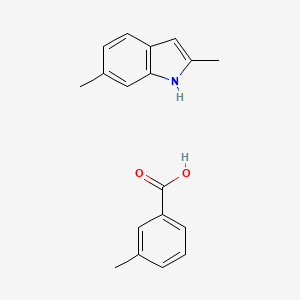
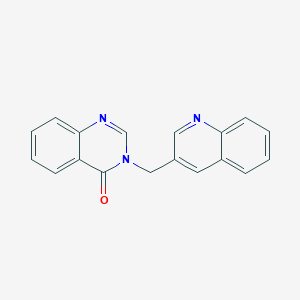


![5-Methyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B11843614.png)
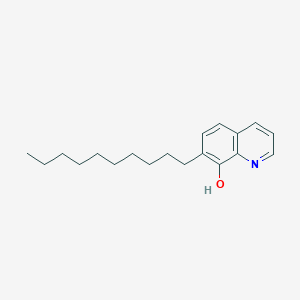
![3-(2-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11843618.png)
